REACTION_CXSMILES
|
C(O[C:6](=[O:11])[NH:7][CH2:8][CH2:9][NH2:10])(C)(C)C.C(OC(=O)[CH2:16][N:17]=[C:18]=[O:19])C.[ClH:21].C(O)C>C(Cl)Cl>[ClH:21].[NH2:10][CH2:9][CH2:8][N:7]1[C:6](=[O:11])[CH2:16][NH:17][C:18]1=[O:19] |f:5.6|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCN)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN=C=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise over 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale gum
|
Type
|
STIRRING
|
Details
|
the mixture stirred
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
water (250 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
the solution again concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CONCENTRATION
|
Details
|
the mixture was again concentrated
|
Type
|
ADDITION
|
Details
|
Ethanol (150 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 16 h
|
Duration
|
16 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |